molecular formula C8H6FNO3 B8158146 8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B8158146
M. Wt: 183.14 g/mol
InChI Key: KXLOUPNEIKDVGB-UHFFFAOYSA-N
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Description

8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids under trifluoroacetic acid (TFA) catalysis . This method is efficient and compatible with a wide range of functional groups, making it suitable for large-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route mentioned above for scalability. This would include considerations for reaction time, temperature, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxazinone ring can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 8-fluoro-6-oxo-2H-benzo[b][1,4]oxazin-3(4H)-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

8-fluoro-6-hydroxy-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-5-1-4(11)2-6-8(5)13-3-7(12)10-6/h1-2,11H,3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLOUPNEIKDVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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